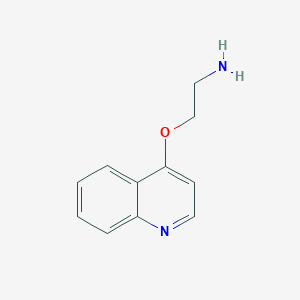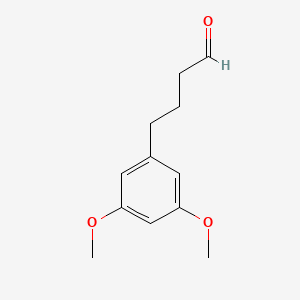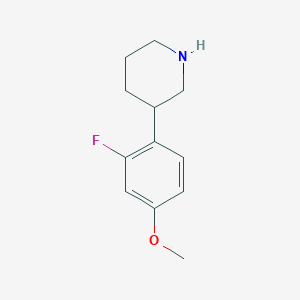
2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the CuAAC reaction, with optimization of reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced nitrogen heterocycles.
Substitution: Formation of halogenated triazole derivatives.
科学研究应用
2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of 2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing its binding affinity and specificity.
相似化合物的比较
- 1-methyl-1H-1,2,4-triazol-3-amine
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
Comparison: 2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine is unique due to the presence of both a triazole ring and a butan-2-amine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the triazole ring also enhances its potential for forming coordination complexes with metals, making it valuable in catalysis and materials science.
属性
分子式 |
C7H14N4 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
2-methyl-4-(1H-1,2,4-triazol-5-yl)butan-2-amine |
InChI |
InChI=1S/C7H14N4/c1-7(2,8)4-3-6-9-5-10-11-6/h5H,3-4,8H2,1-2H3,(H,9,10,11) |
InChI 键 |
ZGPBJFUBOJYIAU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCC1=NC=NN1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13611219.png)









![Tert-butyl 2-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13611282.png)
aminehydrochloride](/img/structure/B13611292.png)

![2-[(3-Methylazetidin-3-yl)oxy]pyridine](/img/structure/B13611296.png)
